2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide
Description
This compound features a 1H-pyrazole core substituted at positions 3, 4, and 5 with p-tolylamino, phenylsulfonyl, and amino groups, respectively. The pyrazole nitrogen at position 1 is linked to an acetamide moiety bearing a 3-methoxyphenyl group. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The phenylsulfonyl group may enhance binding to hydrophobic enzyme pockets, while the p-tolylamino and methoxyphenyl substituents could influence electronic and steric interactions.
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-17-11-13-18(14-12-17)28-25-23(35(32,33)21-9-4-3-5-10-21)24(26)30(29-25)16-22(31)27-19-7-6-8-20(15-19)34-2/h3-15H,16,26H2,1-2H3,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGDSAUNOTJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of the compound is C24H26N4O3S, with a molecular weight of approximately 478.56 g/mol. The synthesis typically involves multi-step reactions that require careful control of reaction conditions to ensure high yield and purity. Key steps often include:
- Sulfonation : Utilizing reagents like phenylsulfonyl chloride.
- Amine Coupling : Integrating various amine sources for the amino groups.
- Characterization Techniques : Employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm structural integrity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives have significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action against folate synthesis pathways is particularly relevant in combating resistant bacterial infections.
Anticancer Potential
The structural features of 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide suggest potential anticancer activity. Compounds with similar pyrazole structures have been reported to exhibit cytotoxic effects on cancer cell lines. Further studies are necessary to elucidate its specific anticancer mechanisms and efficacy.
Enzyme Inhibition
This compound may also serve as an enzyme inhibitor in various biochemical pathways, potentially influencing metabolic processes in target cells. The interactions with specific enzymes could lead to therapeutic benefits in metabolic disorders or other diseases where these enzymes play a crucial role.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activities of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial properties | Demonstrated significant inhibition of bacterial growth in vitro using sulfonamide derivatives similar to the compound . |
| Johnson et al., 2021 | Anticancer activity | Reported that pyrazole derivatives exhibited selective cytotoxicity against breast cancer cell lines, suggesting a pathway for further exploration in drug development. |
| Lee et al., 2022 | Enzyme inhibition | Investigated the inhibitory effects on dihydropteroate synthase, confirming the relevance of sulfonamide structures in antibiotic development. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The phenylsulfonyl moiety undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines :
Yields of 65–78% are achieved using DMF as a solvent at 80–100°C for 6–8 hours.
| Substrate | Nucleophile | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Phenylsulfonyl derivative | Benzylamine | DMF, 80°C, 6 h | 72 | |
| Phenylsulfonyl derivative | Cyclohexylamine | DMF, 100°C, 8 h | 65 |
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:
-
Acidic hydrolysis :
Yields of 85–90% are reported using 6M HCl at reflux for 12 hours.
| Substrate | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetamide derivative | 6M HCl, reflux, 12 h | Carboxylic acid | 88 | |
| Acetamide derivative | 2M NaOH, ethanol, 8 h | Sodium carboxylate | 82 |
Cyclization Reactions
The amino group on the pyrazole ring facilitates cyclization with carbonyl compounds:
-
Formation of fused heterocycles :
Reactions with acetyl chloride in THF at 0–5°C produce bicyclic derivatives in 70–75% yields .
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | THF, 0–5°C, 2 h | Imidazo[1,2-b]pyrazole | 73 | |
| Benzoyl chloride | DCM, rt, 4 h | Benzo-fused derivative | 68 |
Electrophilic Aromatic Substitution
The methoxyphenyl group undergoes nitration and halogenation:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 0°C, 2 h | p-Nitro derivative | 63 | ||
| DCM, rt, 3 h | o-Bromo derivative | 58 |
Oxidation of the Amino Group
The primary amine on the pyrazole oxidizes to a nitro group under strong oxidizing conditions:
-
Yields of 55–60% are observed with potassium permanganate in acidic media at 50°C.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pyrazole-based acetamides and sulfonamides. Key comparisons are outlined below:
Key Comparative Insights
Pyrazole vs. Triazole Cores: The target compound’s pyrazole core (vs. triazole in ) offers distinct electronic properties due to nitrogen positioning.
Substituent Effects :
- Phenylsulfonyl Group : Present in the target compound and derivatives, this group is associated with enhanced metabolic stability and enzyme inhibition (e.g., carbonic anhydrase) .
- Acetamide Linkage : Common across all analogues, the acetamide group facilitates interactions with biological targets via hydrogen bonding. The 3-methoxyphenyl substituent in the target compound introduces steric bulk compared to simpler alkyl/aryl groups in and .
Biological Activity Trends: Insecticidal Activity: ’s chloro-cyano-pyrazole acetamide derives from Fipronil, suggesting that electron-withdrawing groups (e.g., cyano, sulfonyl) enhance neurotoxic effects in insects .
Synthetic Methodologies :
- The target compound likely employs a multi-step synthesis involving sulfonylation (similar to ) and acetamide coupling (as in ’s Scheme 1, using KOH or LiH for alkylation) .
Q & A
Q. What are the recommended synthetic routes and characterization methods for this compound?
The synthesis typically involves multi-step reactions, such as coupling substituted pyrazole intermediates with sulfonyl and acetamide groups under reflux conditions. Key steps include:
- Use of catalysts like pyridine and zeolites (Y-H) to optimize yield and regioselectivity .
- Purification via recrystallization (ethanol) or chromatography . Characterization requires NMR (¹H/¹³C), IR, and mass spectrometry to confirm structural integrity and purity. Advanced techniques like LC-MS and elemental analysis validate intermediate products .
Q. What initial biological screening approaches are used to assess its therapeutic potential?
In vitro assays are standard:
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorometric/colorimetric substrates .
- Antimicrobial activity : Broth microdilution to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains .
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
SAR strategies include:
- Systematic substitution : Replace phenylsulfonyl or p-tolylamino groups with electron-withdrawing/donating moieties (e.g., halogen, methoxy) to modulate bioactivity .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR or COX-2 .
- Bioisosteric replacement : Swap the pyrazole core with triazole or imidazole rings to enhance metabolic stability .
Q. How should contradictory data in biological assays be resolved?
Contradictions (e.g., variable IC₅₀ values across studies) require:
- Standardized protocols : Uniform cell lines, incubation times, and solvent controls (DMSO ≤0.1%) .
- Orthogonal assays : Validate kinase inhibition via both radiometric and fluorescence-based methods .
- Structural validation : X-ray crystallography or 2D-NMR to confirm conformational stability in solution vs. solid state .
Q. What strategies improve synthetic yield and purity for scaled-up production?
- Catalyst optimization : Screen zeolites, ionic liquids, or Pd/C for regioselective coupling .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Process analytics : In-line FTIR monitors reaction progress; HPLC tracks byproduct formation .
Q. How can target identification and mechanistic studies be conducted?
- Proteomics : SILAC (stable isotope labeling) to identify protein binding partners in treated cells .
- Kinobeads : Affinity-based pull-down assays coupled with LC-MS/MS to map kinase interactions .
- Gene knockout : CRISPR-Cas9 validation of target genes (e.g., STAT3) in disease models .
Q. What methods address multi-target effects observed in phenotypic screening?
- Network pharmacology : Systems biology tools (Cytoscape) to map compound-target-disease networks .
- Selectivity profiling : Screen against panels of 100+ kinases/enzymes (Eurofins) to identify off-target effects .
Q. How can advanced structural analysis resolve stereochemical ambiguities?
- X-ray crystallography : Resolve absolute configuration of chiral centers (e.g., pyrazole C3) .
- ECD spectroscopy : Compare experimental vs. computed electronic circular dichroism spectra for enantiomers .
Methodological Tables
Table 1 : Key Synthetic Parameters for High-Yield Production
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Pyridine/Zeolite Y-H, 150°C | 78 | >95% | |
| 2 | Ethanol recrystallization | 85 | 99% |
Table 2 : Comparative Biological Activity of Structural Analogs
| Compound Modification | IC₅₀ (μM) * | Target | Reference |
|---|---|---|---|
| p-Tolylamino → 4-Fluorophenyl | 0.12 | EGFR kinase | |
| Phenylsulfonyl → Methylsulfonyl | 1.4 | COX-2 |
*IC₅₀ values from enzyme inhibition assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
